molecular formula C16H9F21O2 B1585452 2-(Perfluorodecyl)ethyl methacrylate CAS No. 2144-54-9

2-(Perfluorodecyl)ethyl methacrylate

Cat. No. B1585452
CAS RN: 2144-54-9
M. Wt: 632.21 g/mol
InChI Key: FQHLOOOXLDQLPF-UHFFFAOYSA-N
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Description

2-(Perfluorodecyl)ethyl methacrylate (2-PFDEMA) is a highly fluorinated monomer which has been used in various scientific and industrial applications. It is a hydrophobic monomer that can be used to form polymers with a wide range of properties. 2-PFDEMA has been used in the synthesis of polymers for use in biomedical, optical, and electronic materials. It is also used as a surfactant and lubricant in the production of paints, coatings, and adhesives.

Scientific Research Applications

1. Omniphobic Coatings

  • Application Summary: 2-(Perfluorohexyl)ethyl methacrylate is used to create omniphobic coatings, which are repellent to both high and low surface tension liquids . These coatings are of interest because they can solve many problems related to the adhesion of different contaminants to the surface of various materials .
  • Methods of Application: Amphiphilic diblock copolymers of 2-(perfluorohexyl)ethyl methacrylate and 2-hydroxyethyl methacrylate are synthesized by two-stage reversible addition-fragmentation chain transfer polymerization and are used as coatings on cotton fabric . The contact angles can be controlled by the ratio of the lengths of polymethacrylate blocks .
  • Results: The hydrophobic and oleophobic properties of fabric coatings obtained by using the diblock copolymers have been studied; samples with superhydrophobic properties have been obtained .

2. Biodevices

  • Application Summary: 2-methacryloyloxyethyl phosphorylcholine polymers, which are similar to 2-(Perfluorodecyl)ethyl methacrylate, are used in biodevices at small scales . These polymers prevent nonspecific protein adsorption, making them excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance .
  • Methods of Application: The specific methods of application vary depending on the type of biodevice, but generally involve the design, synthesis, and application of the polymers .
  • Results: The polymers have shown outstanding ability to prevent nonspecific protein adsorption, which is useful in applications involving biological entities, biological samples, contact with plasma and whole blood, and implantation in the body or other biological environments .

3. Fluorinated Latexes

  • Application Summary: 2-(Perfluorodecyl)ethyl methacrylate is used to prepare fluorinated latexes by polymerization of miniemulsions . These fluorinated latexes have potential applications in various fields due to their unique properties.
  • Methods of Application: The specific methods of application involve the polymerization of miniemulsions .
  • Results: The results of this application are not specified in the source .

4. Pollution Study

  • Application Summary: 2-(Perfluorodecyl)ethyl methacrylate was identified as one of the pollutants from the Great Lakes . This indicates its use in environmental studies and pollution monitoring.
  • Methods of Application: The specific methods of application involve environmental sampling and analysis .
  • Results: The results of this application are not specified in the source .

5. Polymerization in Supercritical CO2

  • Application Summary: The radical polymerization of 2-(perfluorohexyl)ethyl methacrylate (FHEMA) initiated by azobis(isobutyronitrile) in the presence of a commercially available chain transfer agent, 2-cyano-2-propyl dithiobenzoate, carried out in trifluorotoluene (TFT) or in supercritical carbon dioxide (scCO2) was studied for the first time .
  • Methods of Application: The specific methods of application involve the polymerization of FHEMA in TFT or in scCO2 .
  • Results: The results of this application are not specified in the source .

6. Fluorinated Monomers

  • Application Summary: 2-(Perfluorooctyl)ethyl methacrylate is a fluorinated monomer that finds extensive applications in scientific research . It belongs to the class of fluorinated aliphatic monomers and has a carbon chain length of 17, with a fluorine content of 80% .
  • Methods of Application: The specific methods of application involve the synthesis of polymers .
  • Results: The results of this application are not specified in the source .

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F21O2/c1-5(2)6(38)39-4-3-7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)37/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHLOOOXLDQLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21CH2CH2OC(O)C(CH3)=CH2, C16H9F21O2
Record name 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062204
Record name 10:2 Fluorotelomer methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Perfluorodecyl)ethyl methacrylate

CAS RN

2144-54-9
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2144-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 10:2 Fluorotelomer methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.736
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Q Zhang, Q Wang, J Jiang, X Zhan, F Chen - Langmuir, 2015 - ACS Publications
Novel fluorinated copolymers of stearyl acrylate (SA) and (perfluorohexyl)ethyl acrylate (C 6 A), (perfluorohexyl)ethyl methacrylate (C 6 MA), 2-[[[[2-(perfluorohexyl)]-sulfonyl]methyl] …
Number of citations: 82 pubs.acs.org
M Taguchi, A Fujimori - … of the Materials Research Society of Japan, 2014 - jstage.jst.go.jp
We investigated adsorption behavior of DNA molecules to ternary comb copolymers containing 2-vinyl-4, 6-diamino-1, 3, 5-triazine (VDAT) at air/water interface and their molecular …
Number of citations: 4 www.jstage.jst.go.jp
S Kobayashi, R Masuya, T Masuko… - Transactions of the …, 2007 - jstage.jst.go.jp
Molecular orientation and surface morphology of monolayers related to solid-state structure for methacrylate comb copolymers having fluorocarbon and hydrocarbon side-chains were …
Number of citations: 4 www.jstage.jst.go.jp
A Fujimori, H Hoshizawa, S Kobayashi… - Journal of Polymer …, 2008 - Wiley Online Library
Comb copolymers containing both hydrogenated and fluorinated side‐chains were prepared by copolymerization using acrylic or methacrylic monomers in several ratios. The crystal …
Number of citations: 13 onlinelibrary.wiley.com
C Peetla, K Graf, J Kressler - Colloid and Polymer Science, 2006 - Springer
Langmuir monolayers and Langmuir–Blodgett (LB) film morphology of amphiphilic triblock copolymers are studied using surface pressure-area measurements and atomic force …
Number of citations: 35 link.springer.com
L Zhao, Z Lin - Soft Matter, 2011 - pubs.rsc.org
In comparison with conventional linear polymers, due to the presence of joints, branches, end groups, etc, non-linear polymers possess more variables that allow for the tailoring of …
Number of citations: 36 pubs.rsc.org
C Peetla - 2010 - repo.bibliothek.uni-halle.de
Amphiphilic block copolymer hydrogels are know for their pharmaceutical and biomedical applications such as drug delivery101-105 systems, tissue engineering, 106,107 separation …
Number of citations: 0 repo.bibliothek.uni-halle.de
谷保佐知, 山﨑絵理子, 羽成修康, 山本五秋, 山下信義 - 分析化学, 2023 - jstage.jst.go.jp
ガスクロマトグラフ高分解能質量分析計 (GC-Orbitrap-HRMS) を用いて, 揮発性ペル及びポリフルオロアルキル化合物 (per-and polyfluoroalkyl substances, PFAS) を含む 36 種類の有機ハロゲン…
Number of citations: 3 www.jstage.jst.go.jp

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